![molecular formula C26H30N2O2 B2847330 N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400074-05-7](/img/structure/B2847330.png)
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Trypanosomal Activity
The synthesis and anti-trypanosomal activity of hydroxamic acid derivatives, which include the 2-(4-(adamant-1-yl)phenyl)-N-hydroxyarylamides and 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, have been explored. Particularly, the phenoxy acetohydroxamic derivative shows promising activity and toxicity profiles against trypanosomes, indicating potential for further investigation in treating Trypanosoma brucei and Trypanosoma cruzi infections (Foscolos et al., 2022).
Polymer Science Applications
In polymer science, aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have been synthesized. These polymers exhibit amorphous characteristics, good solubility in polar solvents, and potential for electroactive applications due to their good mechanical properties and thermal stability. The adamantylphenoxy substitution contributes to the polymers' low dielectric constants and electrochemical and electrochromic stability, suggesting their utility in electronic and optoelectronic devices (Hsiao et al., 2009).
Antioxidant Activity
The synthesis and evaluation of antioxidant activity of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been investigated. These compounds demonstrate considerable antioxidant activity, with certain derivatives showing remarkable activity at low concentrations. The presence of halogens in specific positions on the phenyl ring enhances their antioxidant potential, highlighting the role of structural modifications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, has been optimized using immobilized lipase. This study highlights the potential of enzymatic catalysis in achieving selective acetylation, important for the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-17(28-30)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23,30H,11-16H2,1H3,(H,27,29)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBRHGQAYAGNN-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)
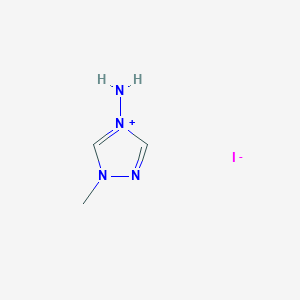
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)
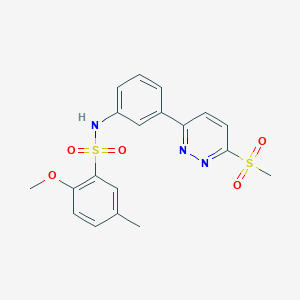
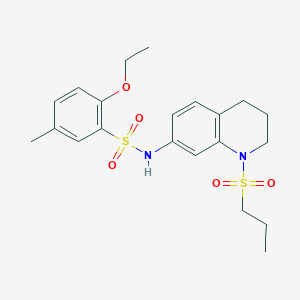
![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
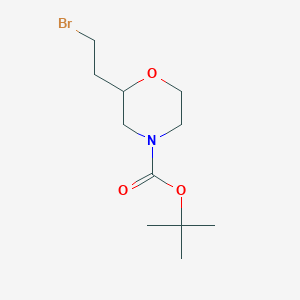
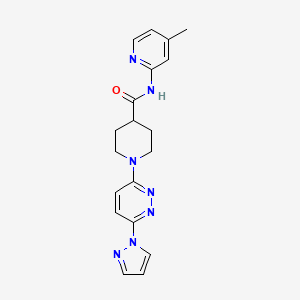
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)